4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a difluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorophenylboronic acid and thiobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. The process would be optimized for yield, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways: Modulation of signaling pathways that regulate cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.
4-(3,5-Difluorophenyl)-4-oxobutyric acid: Another compound with a difluorophenyl group, used in organic synthesis.
Uniqueness
4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde moiety and a difluorophenyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H12F2OS |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-[3-(3,4-difluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12F2OS/c17-14-7-6-13(9-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
YVKVYFQLYFNNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)C=S |
Origin of Product |
United States |
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